molecular formula C13H19N B13247144 6-Butyl-1,2,3,4-tetrahydroisoquinoline

6-Butyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13247144
M. Wt: 189.30 g/mol
InChI Key: AMECYUFVIFWRCQ-UHFFFAOYSA-N
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Description

6-Butyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline family, which is a class of secondary amines with significant biological and chemical importance. The 1,2,3,4-tetrahydroisoquinoline scaffold is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family . These compounds are known for their diverse biological activities, including neuroprotective and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Butyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroisoquinoline derivatives often involves catalytic hydrogenation of isoquinoline or its derivatives. Catalysts such as palladium on carbon (Pd/C) are commonly used in these processes . The reaction conditions typically include elevated temperatures and pressures to ensure complete hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 6-Butyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline and decahydroisoquinoline derivatives, which have significant biological and chemical applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 6-Butyl-1,2,3,4-tetrahydroisoquinoline is unique due to its butyl substitution, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

6-butyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H19N/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11/h5-6,9,14H,2-4,7-8,10H2,1H3

InChI Key

AMECYUFVIFWRCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(CNCC2)C=C1

Origin of Product

United States

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